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Compound Name: ML202

Cat. No.: B15578613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of

ML202, a potent allosteric activator of pyruvate kinase M2 (PKM2), in mouse models. The

information is intended to support preclinical research in areas such as oncology and metabolic

diseases.

Introduction to ML202
ML202 is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme

that plays a critical role in cancer metabolism.[1] PKM2 is a key regulator of glycolysis and is

predominantly expressed in cancer cells and proliferating tissues.[2][3] By activating PKM2,

ML202 can modulate cellular metabolic pathways, which has been shown to suppress tumor

growth in preclinical models.[4] This document outlines protocols for the preparation and

administration of ML202 for in vivo studies in mice, along with available data on its

pharmacokinetics and dosing.

Quantitative Data Summary
While specific in vivo dosage studies for ML202 are not extensively published, valuable

pharmacokinetic data is available. Furthermore, data from a closely related and structurally

similar potent PKM2 activator, TEPP-46 (also known as ML265), provides a strong basis for

dose range finding and administration strategies for ML202.
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Pharmacokinetics of ML202 in Mice
Pharmacokinetic studies in male Balb/c mice have characterized the plasma concentration of

ML202 over time following different routes of administration.[5] Although the precise dosages

used to generate this data are not specified in the available literature, the graphical

representation indicates the relative bioavailability and clearance rates.

Table 1: Summary of ML202 Pharmacokinetic Profile in Mice[5]

Administration
Route

Peak Plasma
Concentration

Time to Peak
Concentration

Clearance Rate

Intravenous (IV) Highest Immediate Rapid

Intraperitoneal (IP) Moderate ~ 1 hour Moderate

Oral (PO) Lowest ~ 2-4 hours Slower

Note: The values in this table are qualitative interpretations of the plasma concentration-time

profile graph and are intended for comparative purposes.

Dosage of a Structurally Similar PKM2 Activator (TEPP-
46/ML265) in Mice
Studies with the potent PKM2 activator TEPP-46 (ML265) in mouse xenograft models provide

valuable guidance for ML202 dosage.

Table 2: TEPP-46 (ML265) Dosage in Mice[2][6]
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Administration Route Dosage Range Study Context

Intravenous (IV) 1 mg/kg Pharmacokinetic studies

Intraperitoneal (IP) 10 - 50 mg/kg
Efficacy and

pharmacodynamic studies

Oral (PO) 10 mg/kg Pharmacokinetic studies

Intraperitoneal (IP) 30 mg/kg (every 5 days)
Nonalcoholic steatohepatitis

model

Experimental Protocols
The following protocols are generalized procedures for the preparation and administration of

compounds like ML202 in mice. It is imperative that all animal procedures are approved by the

relevant Institutional Animal Care and Use Committee (IACUC) and are performed by trained

personnel.

Formulation of ML202 for In Vivo Administration
A common formulation for similar non-polar small molecules for in vivo studies in mice involves

a vehicle solution to ensure solubility and bioavailability.

Recommended Vehicle:

A frequently used vehicle for oral and parenteral administration of similar compounds is a

mixture of:

10% DMSO

40% PEG300

5% Tween 80

45% Saline[7]

Preparation Protocol:
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Calculate the required amount of ML202 based on the desired dose and the average weight

of the mice.

Dissolve the calculated amount of ML202 in DMSO first.

Add PEG300 to the solution and mix thoroughly.

Add Tween 80 and mix until the solution is clear.

Finally, add saline to reach the final volume and mix well.

The solution should be prepared fresh daily.

For oral administration, ML202 can also be suspended in corn oil.[2]

Administration Routes
The choice of administration route depends on the experimental design and the desired

pharmacokinetic profile.

Oral gavage ensures a precise dosage is delivered directly to the stomach.

Protocol:

Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).

Measure the distance from the mouse's snout to the last rib to determine the correct insertion

depth.

Gently restrain the mouse and insert the gavage needle into the esophagus.

Slowly administer the ML202 formulation.

Monitor the animal for any signs of distress after the procedure.[8]

IP injection allows for rapid absorption into the systemic circulation.
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Protocol:

Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg).[9]

Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).[9]

Restrain the mouse to expose the abdomen.

Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to

avoid puncturing the internal organs.

Aspirate to ensure the needle is not in a blood vessel or organ.

Inject the ML202 solution.

Withdraw the needle and monitor the animal.

IV injection provides immediate and 100% bioavailability. The lateral tail vein is the most

common site for IV injections in mice.

Protocol:

Warm the mouse's tail to dilate the veins.

Place the mouse in a restraining device.

Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

Insert the needle into the lateral tail vein.

Slowly inject the ML202 solution.

Apply gentle pressure to the injection site after withdrawing the needle.

Mandatory Visualizations
PKM2 Signaling Pathway
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The following diagram illustrates the central role of PKM2 in cellular metabolism and how

activators like ML202 can influence its function.
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Caption: PKM2 signaling and the effect of ML202.
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Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of ML202 in a

mouse xenograft model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15578613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Efficacy Study Workflow
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Caption: Workflow for a mouse xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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